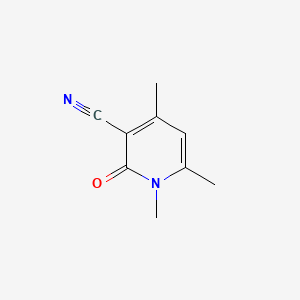

6-溴-4-苯基-1H-喹唑啉-2-酮

描述

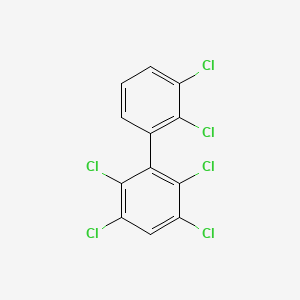

6-Bromo-4-phenyl-1H-quinazolin-2-one is a chemical compound that belongs to the quinazolinone family, which is known for its diverse biological activities. The compound has been the subject of various studies due to its potential as a pharmacological agent, particularly in the fields of anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic research.

Synthesis Analysis

The synthesis of 6-bromo-quinazolinone derivatives typically involves the condensation of bromo-substituted benzoxazinones with various reagents such as trimethoprim, pyrimethamine, and lamotrigine . Another approach includes the acylation of 6-amino-4-(3-bromophenylamino)quinazoline with unsaturated acid chlorides or mixed anhydrides . These methods allow for the introduction of various substituents at the 2, 3, and 6 positions of the quinazolinone core, which can significantly alter the biological properties of the resulting compounds.

Molecular Structure Analysis

The molecular structure of 6-bromo-quinazolinone derivatives has been characterized using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . Additionally, density functional theory (DFT) calculations and X-ray crystallography have been employed to understand the conformational and electronic properties of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 6-bromo-quinazolinone derivatives is influenced by the presence of the bromo group and the substituents attached to the quinazolinone nucleus. These compounds can undergo further chemical transformations, such as cyclization reactions with hydrazines to form pyrazoline derivatives or with urea or thiourea to yield pyrimidones or pyrimidinethiones . The bromo group also allows for cross-coupling reactions, which can be utilized to synthesize novel derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of water-solubilizing substituents at the C-6 position can enhance the solubility and, consequently, the biological properties of these compounds . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potentials, have been analyzed to predict the reactivity and interaction of these molecules with biological targets .

科学研究应用

抗菌和抗炎活性

- 已发现6-溴-4-苯基-1H-喹唑啉-2-酮衍生物具有显著的抗菌和抗炎活性。这些活性在合成的化合物中得到展示,并针对各种细菌和真菌菌株进行评估,同时在动物模型中进行抗炎测试(Murti, Singh, & Pathak, 2011)。

抗病毒活性

- 使用微波技术合成的6-溴-4-苯基-1H-喹唑啉-2-酮的新衍生物显示出对各种呼吸道和生物防御病毒的有希望的抗病毒活性。这些化合物在细胞培养中针对流感A、SARS冠状病毒、登革热和其他病毒的功效进行评估(Selvam et al., 2007)。

抗菌活性和超微结构效应

- 一系列喹唑啉-4-酮,以6-溴-4-苯基-1H-喹唑啉-2-酮为关键结构,展示了抗菌活性。这些化合物影响了病原微生物的超微结构,表明它们在应对细菌感染方面具有潜力(Akl, El-Sayed, & Saied, 2017)。

抗组胺药物

- 合成并测试了6-溴-4-苯基-1H-喹唑啉-2-酮的衍生物,用于H1-抗组胺活性。这些化合物显示出对组胺诱导的支气管痉挛有显著的保护作用,表明它们作为新型抗组胺药物的潜力(Alagarsamy et al., 2012)。

抗肿瘤活性

- 基于6-溴-4-苯基-1H-喹唑啉-2-酮的化合物已被探索为潜在的某些酪氨酸激酶的不可逆抑制剂,显示出在各种癌症模型中增强的抗肿瘤活性(Tsou et al., 2001)。

抗真菌生物活性

- 6-溴-4-苯基-1H-喹唑啉-2-酮的某些衍生物表现出良好的抗真菌活性,表明它们在应对真菌感染中的潜在用途(Ouyang et al., 2006)。

抗炎和镇痛筛选

- 合成的新型6-溴-4-苯基-1H-喹唑啉-2-酮衍生物展示出显著的镇痛和抗炎活性,与消炎痛等标准药物相媲美(Eweas et al., 2012)。

属性

IUPAC Name |

6-bromo-4-phenyl-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRZROIZOHWZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187088 | |

| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642457 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Bromo-4-phenyl-1H-quinazolin-2-one | |

CAS RN |

33443-53-7 | |

| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033443537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)